Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H10F3NO4 and a molecular weight of 301.22 g/mol . This compound is known for its unique chemical structure, which includes a trifluoromethoxy group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of dihydrofuran and hydrazone under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain sensation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-hydroxy-6-fluoroquinoline-3-carboxylate: Another similar compound with a fluorine atom instead of the trifluoromethoxy group.
These comparisons highlight the unique properties of this compound, particularly its trifluoromethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKCZOPSFMNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352326 | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-85-7 | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-85-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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